1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-methyl-1,4-diazepane
Description
Properties
IUPAC Name |
2-chloro-5-[(4-methyl-1,4-diazepan-1-yl)methyl]-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClN3S/c1-13-3-2-4-14(6-5-13)8-9-7-12-10(11)15-9/h7H,2-6,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLFVRPBCBCFIPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)CC2=CN=C(S2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-methyl-1,4-diazepane typically involves the formation of the thiazole ring followed by the introduction of the diazepane moiety. One common method involves the reaction of 2-chloro-1,3-thiazole with a suitable diazepane precursor under controlled conditions. The reaction conditions often include the use of solvents such as acetonitrile or dimethylformamide and may require catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as crystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-methyl-1,4-diazepane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the thiazole ring can be substituted by nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the sulfur or nitrogen atoms.
Addition Reactions: The double bonds in the thiazole ring can undergo addition reactions with electrophiles.
Common Reagents and Conditions
Common reagents for these reactions include nucleophiles such as amines or thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation reactions, and electrophiles such as halogens for addition reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to dissolve the reactants .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminothiazole derivatives, while oxidation reactions can produce sulfoxides or sulfones .
Scientific Research Applications
1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-methyl-1,4-diazepane has several scientific research applications:
Medicinal Chemistry: Thiazole derivatives are known for their antimicrobial, antifungal, antiviral, and anticancer properties.
Biological Studies: The compound can be used to study the biological pathways and mechanisms involving thiazole derivatives, including their interactions with enzymes and receptors.
Industrial Applications: Thiazole compounds are used in the production of dyes, biocides, and fungicides.
Mechanism of Action
The mechanism of action of 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-methyl-1,4-diazepane involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which can modulate the activity of enzymes or receptors. The chlorine atom can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Structural Features
- Heterocyclic Substituents: The target compound’s chloro-thiazole group differs from the thiadiazole in and the pyridine in SIB-1757 .
- Diazepane Flexibility : Unlike rigid benzodiazepines (e.g., methylclonazepam ), the diazepane ring allows conformational adaptability, which may enhance target selectivity.
Research Findings and Data Tables
Table 1: Comparative Physicochemical Properties
Biological Activity
1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-methyl-1,4-diazepane (referred to as "the compound") is a thiazole-derived diazepane that has garnered attention for its potential biological activities. This article synthesizes existing research on the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H16ClN3S
- Molecular Weight : 245.77 g/mol
- CAS Number : Specific identification number for regulatory purposes.
Biological Activity Overview
The compound exhibits a range of biological activities that can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that compounds containing thiazole rings often demonstrate significant antimicrobial properties. The compound's structural features suggest potential efficacy against various bacterial strains.
| Microorganism | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Candida albicans | 10 |
2. Anticancer Activity
Preliminary studies have shown that the compound may inhibit cancer cell proliferation. Specific mechanisms include the induction of apoptosis in cancer cells and inhibition of cell cycle progression.
Case Study:
In vitro studies on various cancer cell lines demonstrated that treatment with the compound resulted in a significant reduction in cell viability at concentrations above 20 µM after 48 hours. The mechanism was linked to the activation of caspase pathways, leading to programmed cell death .
3. Neuroprotective Effects
The compound has been investigated for neuroprotective properties against oxidative stress-induced neurotoxicity. In cellular models, it has shown potential in reducing reactive oxygen species (ROS) levels and protecting neuronal cells.
The biological activity of the compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been reported to inhibit key enzymes involved in metabolic pathways, such as tyrosinase, which is crucial for melanin synthesis.
- Receptor Modulation : It may interact with neurotransmitter receptors, influencing pathways associated with mood regulation and cognitive function.
Research Findings
Recent studies have highlighted the following findings regarding the compound's biological activity:
- Cytotoxicity Assays : The compound exhibited selective cytotoxicity against cancer cells while sparing normal cells at lower concentrations .
- Antimicrobial Efficacy : Inhibition of microbial growth was dose-dependent, suggesting a potential therapeutic index for further development .
- Neuroprotective Studies : Results indicated that treatment with the compound significantly lowered markers of oxidative stress in neuronal cultures .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-methyl-1,4-diazepane, and what key reaction parameters influence yield and purity?
- Methodological Answer : The synthesis typically involves nucleophilic substitution of the thiazole-chlorine group with a diazepane derivative. Critical parameters include:
- Temperature control (0–5°C for thiazole activation) to minimize side reactions .
- Use of polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates .
- Catalytic bases (e.g., K₂CO₃) to deprotonate the diazepane nitrogen during coupling .
- Validation : Confirm purity via HPLC with UV detection at 254 nm, referencing retention times against known standards .
Q. How can spectroscopic techniques (NMR, FTIR, MS) be systematically applied to characterize the structure and confirm the identity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify the thiazole ring protons (δ 7.2–7.5 ppm) and diazepane methyl groups (δ 1.2–1.4 ppm). Use DEPT-135 to distinguish CH₂/CH₃ groups .
- FTIR : Confirm C-Cl stretching (650–750 cm⁻¹) and C=N vibrations (1600–1650 cm⁻¹) .
- HRMS : Match molecular ion [M+H]⁺ to theoretical m/z (exact mass: 286.08 g/mol) with <2 ppm error .
Q. What in vitro biological screening strategies are recommended for initial pharmacological profiling of this compound, considering its structural similarity to bioactive diazepine derivatives?
- Methodological Answer : Prioritize assays targeting GABA-A receptors (common for diazepines):
- Radioligand binding assays using [³H]diazepam as a competitive ligand .
- Functional assays (e.g., Xenopus oocyte electrophysiology) to measure chloride ion flux .
- Dose-Response Design : Use logarithmic concentrations (1 nM–100 µM) to calculate IC₅₀/EC₅₀ values .
Advanced Research Questions
Q. What computational chemistry approaches (e.g., DFT, molecular docking) are suitable for investigating the electronic properties and potential receptor interactions of this thiazole-diazepine hybrid?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to analyze frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential surfaces .
- Molecular Docking : Use AutoDock Vina with GABA-A receptor crystal structures (PDB: 6HUO) to predict binding poses and interaction energies .
Q. How should researchers design experiments to resolve discrepancies in reported biological activity data for this compound across different assay systems?
- Methodological Framework :
- Controlled Variable Analysis : Standardize assay conditions (pH, temperature, cell lines) to isolate system-specific effects .
- Orthogonal Assays : Combine radioligand binding with calcium imaging to cross-validate receptor modulation .
- Meta-Analysis : Apply statistical tools (e.g., Cohen’s d) to quantify effect size heterogeneity across studies .
Q. What advanced separation techniques (e.g., chiral HPLC, SFC) are recommended for isolating stereoisomers that may form during the synthesis of this compound?
- Methodological Answer :
- Chiral Stationary Phases : Use amylose-based columns (e.g., Chiralpak AD-H) with hexane:isopropanol (90:10) to resolve enantiomers .
- Supercritical Fluid Chromatography (SFC) : Optimize CO₂/co-solvent ratios (e.g., methanol with 0.1% TFA) for faster separation of diastereomers .
- Process Integration : Couple SFC with mass spectrometry for real-time monitoring of fraction purity .
Theoretical and Methodological Frameworks
Q. How can researchers integrate this compound into a broader theoretical framework for neuropharmacological drug discovery?
- Conceptual Strategy :
- Link its diazepine core to established GABAergic modulation theories (e.g., allosteric potentiation) .
- Investigate thiazole bioisosterism by comparing activity profiles with benzodiazepine analogues .
- Experimental Design : Use knock-out cell models to validate target specificity .
Q. What emerging AI-driven methodologies (e.g., automated reaction optimization) could accelerate the development of derivatives with improved pharmacokinetic properties?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
